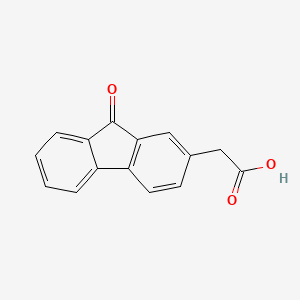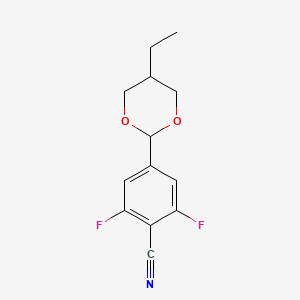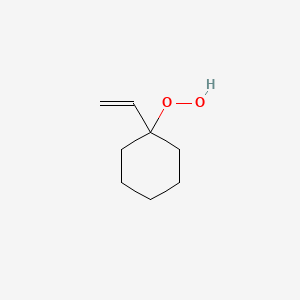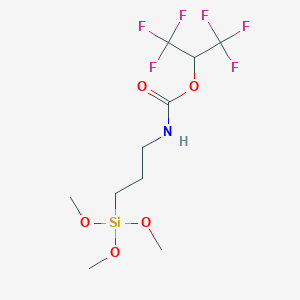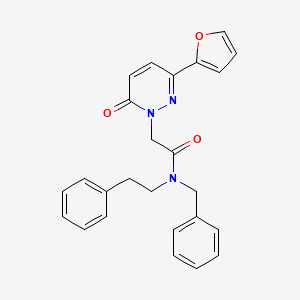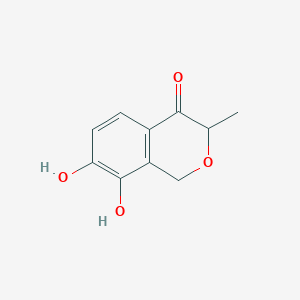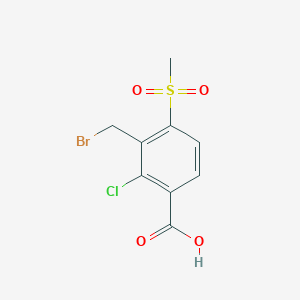
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is an organic compound with the molecular formula C9H8BrClO4S. It is a derivative of benzoic acid and contains bromomethyl, chloro, and methylsulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid typically involves the bromination of 3-methyl-2-chloro-4-methylsulfonylbenzoic acid. The process uses hydrobromic acid as the brominating agent and hydrogen peroxide as the oxidizing agent. The reaction is carried out under heating reflux conditions in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to its sensitizing properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid involves its interaction with biological molecules. It has been identified as a respiratory sensitizer, causing allergic reactions such as asthma, rhinitis, and urticaria. The underlying mechanism is believed to be IgE-mediated, where the compound binds to specific IgE antibodies, triggering an immune response .
Comparison with Similar Compounds
Similar Compounds
3-Bromomethylbenzoic Acid: Lacks the chloro and methylsulfonyl groups.
2-Chloro-4-methylsulfonylbenzoic Acid: Lacks the bromomethyl group.
4-Methylsulfonylbenzoic Acid: Lacks both the bromomethyl and chloro groups.
Uniqueness
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfonyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
120100-05-2 |
|---|---|
Molecular Formula |
C9H8BrClO4S |
Molecular Weight |
327.58 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H8BrClO4S/c1-16(14,15)7-3-2-5(9(12)13)8(11)6(7)4-10/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
PKZUZWMYIHLRRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


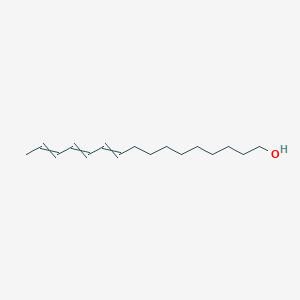
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)

